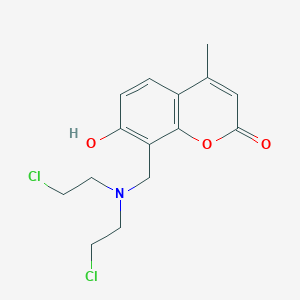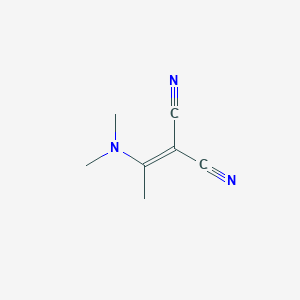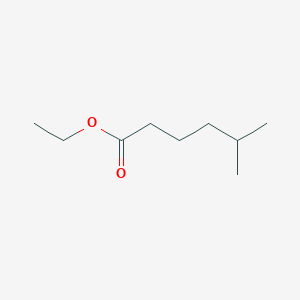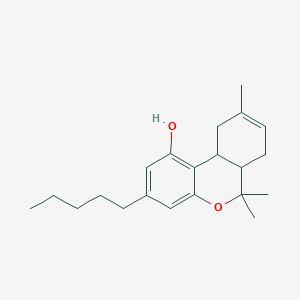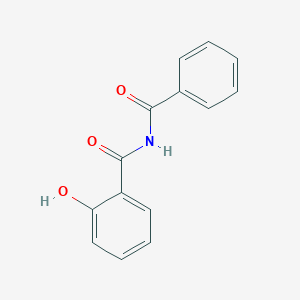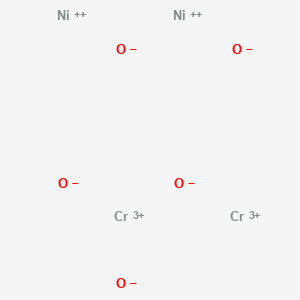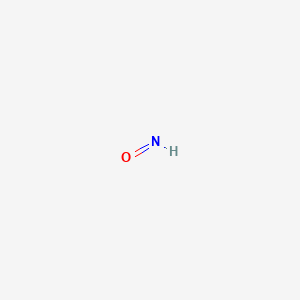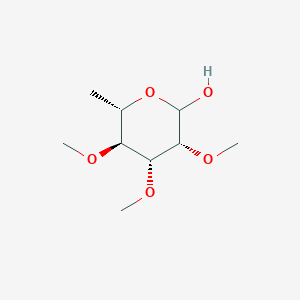
(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol, also known as Mescaline, is a naturally occurring psychedelic compound found in various species of cactus, including Peyote and San Pedro. Mescaline has been used for centuries by indigenous cultures in religious and spiritual practices. In recent years, Mescaline has gained attention in the scientific community for its potential therapeutic applications.
Mechanism Of Action
(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol also has affinity for other serotonin receptors, including 5-HT2C and 5-HT1A.
Biochemical And Physiological Effects
The effects of (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol on the body are similar to those of other psychedelics, including altered perception, changes in mood, and increased introspection. (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol has also been shown to increase heart rate, blood pressure, and body temperature.
Advantages And Limitations For Lab Experiments
(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol has several advantages as a research tool, including its ability to selectively target serotonin receptors and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its potential for abuse and the difficulty in obtaining and handling the compound.
Future Directions
There are several areas of research that could benefit from further study of (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol, including its potential therapeutic applications in the treatment of addiction, anxiety, and depression. Additionally, further research is needed to better understand the mechanisms of action of (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol and its effects on the brain. Finally, there is a need for the development of safer and more effective methods for synthesizing and handling (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol in the lab.
Synthesis Methods
(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol can be synthesized from various starting materials, including anethole, safrole, and isosafrole. The most common synthesis method involves the reduction of 3,4,5-trimethoxybenzaldehyde with sodium borohydride, followed by methylation with methyl iodide.
Scientific Research Applications
(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol has been studied for its potential therapeutic applications, including its use in the treatment of addiction, anxiety, and depression. (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol has also been studied for its effects on the brain and its potential to enhance creativity and problem-solving abilities.
properties
CAS RN |
14187-51-0 |
|---|---|
Product Name |
(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol |
Molecular Formula |
C9H18O5 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol |
InChI |
InChI=1S/C9H18O5/c1-5-6(11-2)7(12-3)8(13-4)9(10)14-5/h5-10H,1-4H3/t5-,6-,7+,8+,9?/m0/s1 |
InChI Key |
VNYQTDHNVPPMHV-WMOCKQOXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OC)OC)OC |
SMILES |
CC1C(C(C(C(O1)O)OC)OC)OC |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC)OC)OC |
synonyms |
6-Deoxy-2-O,3-O,4-O-trimethyl-L-mannopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



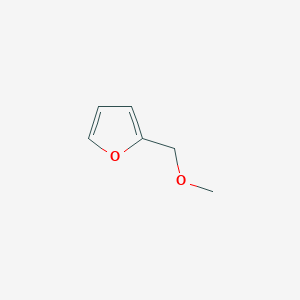
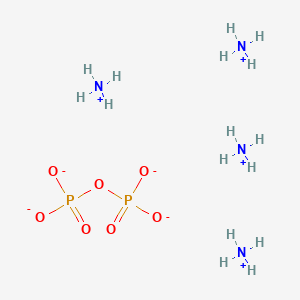
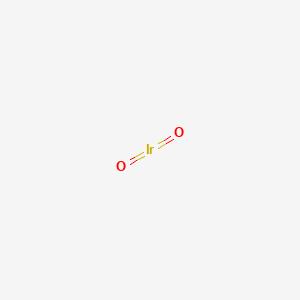
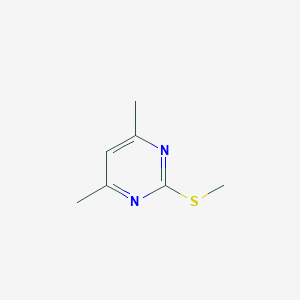

![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)
